molecular formula C15H12ClN5O B4765092 N-(2-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide

N-(2-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No. B4765092
M. Wt: 313.74 g/mol
InChI Key: ZLLMAVDWGMKXJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide derivatives involves several key steps, including condensation reactions, ring closures, and functional group transformations. A study by Morgan et al. (1990) on the synthesis of similar compounds highlighted the versatility of N-substituted benzamide derivatives in generating potent selective agents through modifications of the benzamide moiety (Morgan et al., 1990). Furthermore, Saeed et al. (2020) demonstrated the synthesis of antipyrine derivatives, providing insights into the structural adaptations that influence the compound's chemical and physical properties (Saeed et al., 2020).

Molecular Structure Analysis

The molecular structure of N-(2-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide is characterized by the presence of a tetrazole ring, which is known for its mimicry of the carboxylate group and its role in enhancing binding interactions with biological targets. The study of closely related benzamide derivatives by Sagar et al. (2018) revealed the impact of substituents on the benzamide ring on molecular conformations and supramolecular aggregation, which are essential for the compound's biological activity (Sagar et al., 2018).

Chemical Reactions and Properties

N-(2-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including nucleophilic substitution, due to the presence of the chlorobenzyl group. This reactivity can be exploited in further functionalization of the compound. The research by Liu et al. (2014) on the synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives showcases the type of reactions that compounds with similar structures can undergo, highlighting the versatility of the benzamide scaffold in chemical synthesis (Liu et al., 2014).

Physical Properties Analysis

The physical properties of N-(2-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The crystalline form of similar benzamide derivatives, as discussed by Sagar et al. (2018), indicates that the physical properties can be tailored by modifying the molecular structure, affecting the compound's application in drug formulation and material science (Sagar et al., 2018).

Chemical Properties Analysis

The chemical properties of N-(2-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide, including reactivity, stability, and interaction with biological molecules, are crucial for its potential applications. Studies on similar compounds provide insights into how the tetrazole ring and the benzamide moiety contribute to the compound's reactivity and binding affinity, which are important for its biological and chemical applications (Morgan et al., 1990).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O/c16-14-7-2-1-4-12(14)9-17-15(22)11-5-3-6-13(8-11)21-10-18-19-20-21/h1-8,10H,9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLMAVDWGMKXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)N3C=NN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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